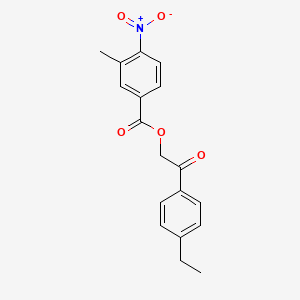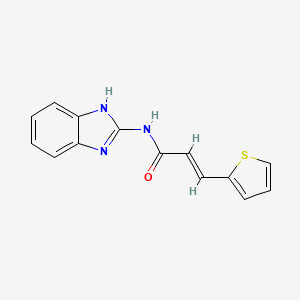
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug discovery. CMH belongs to the class of acrylamide derivatives and has a unique structure that makes it an attractive target for drug development.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been investigated for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. These enzymes are involved in various physiological processes and are targets for the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been investigated for its anti-inflammatory and antioxidant properties.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through binding to their active sites. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to form hydrogen bonds and hydrophobic interactions with the enzymes, leading to the inhibition of their activity. The exact mechanism of action may vary depending on the enzyme targeted by N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory activity, and antioxidant activity. It has also been shown to exhibit cytotoxic activity against cancer cells and to induce apoptosis in these cells. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been investigated for its potential use in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and ensure that it is used in a well-ventilated area.
将来の方向性
The potential applications of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in medicinal chemistry and drug discovery are vast, and there are several future directions for research in this field. One direction is to investigate the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its analogs to identify compounds with improved potency and selectivity. Another direction is to investigate the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a lead compound for the development of new drugs for the treatment of Alzheimer's disease, diabetes, and cancer. Additionally, the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a tool for the study of enzyme activity and inhibition should be further explored.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a chemical compound with significant potential for medicinal chemistry and drug discovery. Its unique structure and potent inhibitory activity against several enzymes make it an attractive target for drug development. The synthesis method of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been optimized to improve the yield and purity of the product. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, researchers must take precautions when handling N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide due to its potential toxicity. There are several future directions for research in this field, including the investigation of the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its analogs and the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a lead compound for the development of new drugs.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction between 3-chloro-4-methylphenyl isocyanate and 3-hydroxyphenylacrylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline product with a purity of over 95%. The synthesis method of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been optimized to improve the yield and purity of the product.
特性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-6-14(9-16(11)18)20-17(22)13(10-19)7-12-3-2-4-15(21)8-12/h2-9,21H,1H3,(H,20,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBOXPCVTGIKFO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5830503.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)
![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)
